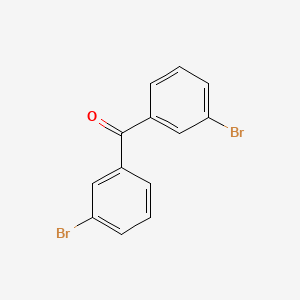

Bis(3-bromophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(3-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNTVYGGZGPJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Bis 3 Bromophenyl Methanone

Established Synthetic Routes for Bis(3-bromophenyl)methanone

Established synthetic routes for this compound can be broadly categorized into two main strategies: the bromination of benzophenone (B1666685) precursors and cross-coupling reactions to assemble the diarylmethanone framework.

Bromination Strategies of Benzophenone Precursors

One of the most direct conceptual routes to this compound is the electrophilic bromination of a benzophenone substrate. This approach involves the introduction of bromine atoms onto the phenyl rings of the benzophenone molecule. The success of this strategy is highly dependent on controlling the regioselectivity of the bromination to favor substitution at the meta positions.

The regioselectivity of electrophilic aromatic substitution on benzophenone is dictated by the electronic effects of the carbonyl group. The carbonyl group is a deactivating and meta-directing group. Therefore, direct bromination of benzophenone would be expected to yield a mixture of isomers, with substitution occurring at the meta positions. However, achieving exclusive formation of the 3,3'-dibromo isomer can be challenging, and mixtures of mono-, di-, and poly-brominated products may be formed.

To enhance regioselectivity, the reaction conditions, including the choice of brominating agent and solvent, must be carefully controlled. While specific literature on the direct regioselective bromination of benzophenone to yield this compound is not extensively detailed, general principles of electrophilic aromatic substitution suggest that the use of a mild brominating agent and a non-polar solvent at low temperatures could favor the desired disubstituted product.

A plausible approach involves the use of elemental bromine in the presence of a Lewis acid catalyst. The catalyst polarizes the bromine molecule, increasing its electrophilicity.

Hypothetical Reaction Scheme for Regioselective Bromination:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzophenone | Bromine | Iron(III) bromide | Dichloromethane | 0 - 25 | 4 - 8 | Moderate |

This table presents a hypothetical scenario based on general principles of electrophilic aromatic bromination of deactivated rings.

The choice of catalyst is crucial in electrophilic bromination. Lewis acids are commonly employed to activate the brominating agent. For the bromination of a deactivated ring system like benzophenone, a moderately strong Lewis acid is typically required.

Commonly used catalyst systems for the bromination of aromatic compounds include:

Iron(III) halides (FeCl₃, FeBr₃): These are traditional and cost-effective Lewis acids for halogenation reactions.

Aluminum halides (AlCl₃, AlBr₃): These are stronger Lewis acids and can be effective for less reactive substrates, although they may lead to a higher degree of polysubstitution or isomerization.

Iodine (I₂): Iodine can act as a catalyst in bromination reactions, though it is generally less active than iron or aluminum halides.

The selection of the catalyst can influence the reaction rate and the product distribution. For a deactivated substrate like benzophenone, a balance must be struck to achieve a reasonable reaction rate without promoting unwanted side reactions.

Cross-Coupling Approaches to Diarylmethanone Architectures

Cross-coupling reactions offer a versatile and highly modular approach to the synthesis of diarylmethanones, including this compound. These methods involve the palladium-catalyzed coupling of two different starting materials to form the desired carbon-carbon bond that constitutes the ketone bridge.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. To synthesize this compound, one could envision a coupling between a 3-bromophenylboronic acid and a suitable 3-brominated benzoyl derivative.

A plausible synthetic route would involve the coupling of 3-bromobenzoyl chloride with 3-bromophenylboronic acid. This reaction would be catalyzed by a palladium complex in the presence of a base.

Hypothetical Suzuki-Miyaura Coupling Reaction Scheme:

| 3-Bromobenzoyl chloride | 3-Bromophenylboronic acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1.0 equiv | 1.2 equiv | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/Water | 90 | 12 | High |

This table presents a hypothetical scenario based on typical conditions for Suzuki-Miyaura cross-coupling reactions involving acyl chlorides.

The key advantages of the Suzuki-Miyaura coupling include its tolerance of a wide range of functional groups and the relatively mild reaction conditions. The commercial availability of a variety of boronic acids and aryl halides makes this a highly adaptable method.

While the Heck and Sonogashira couplings are primarily used for the formation of carbon-carbon bonds involving alkenes and alkynes, respectively, their direct application to the synthesis of a diarylmethanone like this compound is less straightforward. These reactions would require a multi-step approach.

For a Heck-type strategy , one could hypothetically couple 3-bromobenzoyl chloride with 1-bromo-3-vinylbenzene. This would likely be followed by an oxidation step to convert the resulting styrenyl ketone into the desired diaryl ketone. This multi-step nature makes it a less direct route compared to the Suzuki-Miyaura coupling.

Due to the more direct and efficient nature of the Suzuki-Miyaura coupling for the synthesis of diaryl ketones, the Heck and Sonogashira reactions are generally not the preferred methods for constructing the this compound architecture.

Negishi and Kumada Coupling Variants

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and both Negishi and Kumada couplings offer viable routes to this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this pathway would typically involve the coupling of a 3-bromophenylzinc halide with 3-bromobenzoyl chloride. A particularly effective variant utilizes a nickel catalyst for the cross-coupling of organozinc reagents with amides or acid chlorides under mild conditions. nih.govresearchgate.net For instance, the use of an inexpensive and bench-stable precatalyst such as [Ni(PPh₃)₂Cl₂] has proven effective for creating diaryl ketones with high functional-group tolerance. nih.gov The reaction proceeds at room temperature and offers excellent chemoselectivity, favoring the formation of the ketone over biaryl products. nih.gov

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, also catalyzed by nickel or palladium. organic-chemistry.org The synthesis of this compound via this method would involve the reaction of 3-bromophenylmagnesium bromide with 3-bromobenzoyl chloride. This approach is noted for being an economical method for preparing unsymmetrical biaryls and can be extended to ketone synthesis. organic-chemistry.org Research has demonstrated that the coupling of aryl Grignard reagents with acyl chlorides can proceed efficiently to form diaryl ketones. nih.gov

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst (Typical) |

| Negishi Coupling | 3-Bromophenylzinc chloride | 3-Bromobenzoyl chloride | Ni(PPh₃)₂Cl₂ or Pd(0) complex |

| Kumada Coupling | 3-Bromophenylmagnesium bromide | 3-Bromobenzoyl chloride | Ni(II) or Pd(II) complex |

Friedel-Crafts Acylation Involving Brominated Benzene (B151609) Derivatives

The Friedel-Crafts acylation is a classic method for forming aryl ketones through the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, mediated by a strong Lewis acid catalyst. tcd.ielibretexts.org To synthesize this compound, this reaction would involve the acylation of bromobenzene with 3-bromobenzoyl chloride, typically using aluminum chloride (AlCl₃) as the catalyst. khanacademy.org

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between 3-bromobenzoyl chloride and AlCl₃. This acylium ion is then attacked by the π-electrons of the bromobenzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate by [AlCl₄]⁻ restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product. libretexts.org

However, a significant challenge in this specific synthesis is the reactivity of the bromobenzene substrate. The bromine atom is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Consequently, Friedel-Crafts acylations involving deactivated rings like bromobenzene can be difficult and may result in low or no product yield under standard conditions. beilstein-journals.orgnih.gov

Novel and Emerging Synthetic Methodologies for this compound

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods applicable to the synthesis of diaryl ketones like this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For diaryl ketone synthesis, this includes:

Use of Greener Solvents : Replacing traditional volatile organic compounds with more environmentally benign alternatives. For instance, the Kumada coupling for diaryl ketone synthesis has been successfully performed in the bio-derived solvent 2-methyltetrahydrofuran (2-MeTHF). nih.govrsc.org

Water-Based Reactions : Performing reactions in water is a key goal of green chemistry. Visible-light-induced aerobic C-H oxidation reactions to produce aromatic ketones have been developed using water as the solvent at room temperature. chemistryviews.org

Transition-Metal-Free Synthesis : To avoid the cost and toxicity associated with heavy metal catalysts, radical-based, transition-metal-free methods are being explored. One such strategy involves the reaction of aryl halides with benzonitriles using an organic reductant (KOtBu/DMA) and air as the oxidant, offering a more sustainable route to diaryl ketones. nih.govresearchgate.net

Photochemical and Electrochemical Synthesis Techniques

Photochemical methods utilize light to initiate chemical reactions. Visible-light photoactivation has been used for the enantioselective synthesis of α,α-diarylketones. nih.gov Another approach involves the photochemical [2+2]-cycloaddition of N-tosyl enamides with singlet molecular oxygen, followed by a ring-opening reaction to produce diaryl ketones in good to excellent yields. nih.gov These methods offer mild reaction conditions and novel reactivity pathways. thieme-connect.com

Electrochemical synthesis uses electrical current to drive chemical reactions. This technique is gaining attention as a sustainable method because it can reduce the need for chemical reagents. nih.gov For the synthesis of this compound, electrosynthesis could be applied to generate key intermediates or to facilitate oxidative coupling reactions, potentially avoiding harsh chemical oxidants.

Microfluidic Reaction Systems for Enhanced Yield and Selectivity

Microfluidic reactors, also known as continuous flow systems, offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. The synthesis of diaryl ketones via the coupling of aryl Grignard reagents with acyl chlorides has been successfully implemented in a continuous flow system. nih.govrsc.org This approach allows for reactions to be conducted at ambient temperature with short reaction times (e.g., one hour) and enables safe, on-demand production with high productivity. nih.gov The precise control offered by these systems can lead to higher yields and selectivity by minimizing the formation of byproducts. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Improving the yield and efficiency of synthetic routes to this compound is a critical aspect of its production. Optimization strategies often focus on catalyst systems, solvents, and reaction parameters.

Catalyst and Ligand Screening : In transition metal-catalyzed reactions like the Negishi and Kumada couplings, the choice of catalyst and ligand is paramount. For Negishi couplings, screening various palladium catalysts and phosphine ligands has shown that electron-rich, bulky ligands can inhibit undesirable side reactions, leading to higher yields. bucknell.edunih.gov For instance, employing new biaryldialkylphosphine ligands can effectively promote the desired reductive elimination step over undesired pathways. nih.gov

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the synthesis of this compound, significantly influencing reaction rates, yields, and the isomeric purity of the final product. In Friedel-Crafts acylation, the polarity and coordinating ability of the solvent can affect the activity of the Lewis acid catalyst and the stability of the reactive intermediates.

For the synthesis of related benzophenone derivatives, a comparative study of solvents in Friedel-Crafts reactions has shown that traditional non-polar solvents like carbon disulfide have been used historically. khanacademy.org However, due to its toxicity and volatility, alternative solvents are often preferred in modern synthesis. Dichloromethane and 1,2-dichloroethane are commonly employed as they are relatively inert and effectively solvate the reactants and the Lewis acid catalyst, such as aluminum chloride. beilstein-journals.org The use of ionic liquids as both solvent and catalyst has also been explored for Friedel-Crafts acylation, with some systems showing high catalytic activity. nih.gov

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the solvent system is crucial for ensuring the solubility of all reactants and the stability of the catalytic species. A mixture of an organic solvent and an aqueous base is typically used. For instance, a mixture of 1,4-dioxane and water is a common choice for Suzuki couplings involving aryl bromides. youtube.com The organic solvent solubilizes the aryl halide and the organoboron reagent, while the aqueous phase contains the base necessary for the transmetalation step. The composition of the solvent mixture can impact the reaction rate and yield.

Table 1: Illustrative Solvent Effects on Diaryl Ketone Synthesis

| Reaction Type | Solvent(s) | Typical Observations |

| Friedel-Crafts Acylation | Carbon Disulfide | Historically used, good yields but toxic. |

| Dichloromethane | Commonly used, good solubility of reactants. | |

| 1,2-Dichloroethane | Effective, allows for higher reaction temperatures. beilstein-journals.org | |

| Ionic Liquids | Can act as both solvent and catalyst, potentially recyclable. nih.gov | |

| Palladium-Catalyzed Coupling | Toluene/Water | Effective for Suzuki-Miyaura couplings. |

| 1,4-Dioxane/Water | Widely used, good for a range of substrates. youtube.com | |

| Dimethylformamide (DMF) | Can be used, but may require higher temperatures. |

Temperature and Pressure Optimization for Industrial Scale-Up

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale necessitates careful optimization of temperature and pressure to ensure safety, efficiency, and cost-effectiveness.

In Friedel-Crafts acylation, the reaction is often exothermic, and controlling the temperature is critical to prevent side reactions and ensure regioselectivity. The reaction is typically initiated at a low temperature, and then gradually heated to reflux to drive the reaction to completion. oregonstate.edu For the synthesis of substituted benzophenones, refluxing for several hours is a common practice. oregonstate.edu The pressure is usually atmospheric, although for volatile reactants or solvents, a closed system might be necessary to prevent their loss.

For palladium-catalyzed cross-coupling reactions, the reaction temperature is a key parameter influencing the rate of reaction. These reactions are often heated to temperatures ranging from 80 °C to 120 °C to ensure a reasonable reaction time. The choice of temperature can also affect the stability of the catalyst and the extent of side reactions. Optimization studies are crucial to find the optimal balance between reaction rate and catalyst longevity. The pressure is typically maintained at or slightly above atmospheric pressure, often under an inert atmosphere of nitrogen or argon to protect the palladium catalyst from oxidation.

Table 2: General Temperature and Pressure Considerations for Diaryl Ketone Synthesis

| Reaction Type | Temperature Range (°C) | Pressure | Key Considerations for Scale-Up |

| Friedel-Crafts Acylation | 0 to reflux | Atmospheric | Exothermic reaction, requires efficient heat dissipation. |

| Palladium-Catalyzed Coupling | 80 - 120 | Atmospheric (Inert) | Catalyst stability at elevated temperatures, prevention of solvent boiling. |

Catalyst Loading and Ligand Design for Improved Performance

The efficiency of palladium-catalyzed methodologies for synthesizing this compound is highly dependent on the catalyst system, which includes the palladium precursor and the associated ligands.

Ligand Design: The ligand coordinated to the palladium center plays a crucial role in stabilizing the catalyst and modulating its reactivity and selectivity. For the synthesis of diaryl ketones via Suzuki-Miyaura coupling, phosphine-based ligands are commonly employed. The steric and electronic properties of the phosphine ligand can significantly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Bulky and electron-rich phosphine ligands, such as XPhos and SPhos, have been shown to be effective in promoting the coupling of sterically hindered aryl bromides. The design of novel ligands is an active area of research aimed at improving catalyst performance and expanding the scope of the reaction to more challenging substrates.

Table 3: Common Palladium Catalysts and Ligands for Diaryl Ketone Synthesis

| Palladium Precursor | Ligand | Typical Application |

| Pd(OAc)₂ | PPh₃ | General purpose Suzuki and other cross-coupling reactions. |

| Pd₂(dba)₃ | XPhos | Suzuki-Miyaura coupling of sterically hindered substrates. |

| Pd(PPh₃)₄ | - | Used directly in various cross-coupling reactions. |

| PdCl₂(dppf) | dppf | Suzuki-Miyaura coupling, particularly effective for some substrates. |

Purification and Isolation Techniques for High Purity Product

Obtaining this compound of high purity is essential for its use in subsequent chemical transformations. The primary methods for purification are recrystallization and column chromatography.

Recrystallization: This is a common and effective technique for purifying solid organic compounds. The crude this compound is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted benzophenones, ethanol is often a suitable solvent for recrystallization. oregonstate.eduresearchgate.net In some cases, a mixture of solvents may be necessary to achieve the desired solubility profile.

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is employed. google.com In this technique, the crude product is dissolved in a small amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, allowing for their separation. For substituted benzophenones, a common eluent system is a mixture of petroleum ether and ethyl acetate. google.com

The purity of the isolated this compound can be assessed by various analytical techniques, including melting point determination, and spectroscopic methods such as NMR and IR spectroscopy. oregonstate.eduoregonstate.edu

Table 4: Purification Techniques for this compound

| Technique | Principle | Typical Solvents/Mobile Phases |

| Recrystallization | Differential solubility at different temperatures | Ethanol, Methanol, Hexane/Ethyl Acetate mixtures |

| Column Chromatography | Differential partitioning between a stationary and a mobile phase | Petroleum ether/Ethyl acetate gradients on silica gel google.com |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of a target molecule. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." amazonaws.com

For this compound, the most logical disconnection is at the carbon-carbonyl carbon bond (C-CO bond), which corresponds to a Friedel-Crafts acylation reaction in the forward synthesis.

Disconnection 1 (C-CO Bond):

This disconnection breaks the molecule into two synthons: a 3-bromobenzoyl cation and a 3-bromophenyl anion.

Synthon 1: 3-Bromobenzoyl cation

Synthetic Equivalent: The corresponding acyl halide, 3-bromobenzoyl chloride , is a readily available and reactive synthetic equivalent.

Synthon 2: 3-Bromophenyl anion

Synthetic Equivalent: The neutral starting material is bromobenzene . In a Friedel-Crafts acylation, the aromatic ring acts as a nucleophile to attack the acylium ion generated from the acyl chloride and a Lewis acid.

Therefore, the retrosynthetic analysis suggests that a plausible route for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

An alternative disconnection can be envisioned based on palladium-catalyzed cross-coupling reactions.

Disconnection 2 (Aryl-Aryl Bond Formation):

This approach is less direct for forming the ketone functionality itself but is a valid strategy for constructing the diaryl framework. One could imagine forming one of the C-aryl bonds to the carbonyl carbon via a Suzuki-Miyaura coupling.

This would involve disconnecting one of the aryl-carbonyl bonds to give a 3-bromobenzoyl synthon and a 3-bromophenyl organometallic species.

Synthon 1: 3-Bromobenzoyl synthon

Synthetic Equivalent: This could be derived from 3-bromobenzaldehyde followed by oxidation, or from 3-bromobenzoic acid .

Synthon 2: 3-Bromophenyl organometallic species

Synthetic Equivalent: A 3-bromophenylboronic acid or its ester would be the synthetic equivalent for a Suzuki-Miyaura coupling.

This retrosynthetic pathway suggests a multi-step synthesis involving the preparation of a suitable organoboron reagent and its subsequent coupling with a derivative of 3-bromobenzoic acid. While more complex than the direct Friedel-Crafts acylation, this route could be advantageous if specific functional group tolerance is required.

Advanced Spectroscopic and Computational Characterization of Bis 3 Bromophenyl Methanone

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides a powerful lens through which to examine the bonding and structural arrangement of Bis(3-bromophenyl)methanone. By analyzing the interaction of infrared radiation and scattered light with the molecule, its characteristic vibrational modes can be identified and assigned.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a fundamental technique for identifying functional groups and elucidating the structure of a molecule by measuring its absorption of infrared radiation at various frequencies.

The FTIR spectrum of this compound is distinguished by several characteristic absorption bands that correspond to specific vibrational motions of its atoms. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which is a hallmark of the ketone functional group and typically appears in the range of 1660–1680 cm⁻¹ .

Other key vibrational modes can be assigned based on established frequency ranges for similar aromatic compounds. Aromatic C-H stretching vibrations are expected in the region of 3100–3000 cm⁻¹. The stretching vibrations of the carbon-carbon bonds within the aromatic rings (C=C) typically produce a series of bands in the 1600–1450 cm⁻¹ range. The C-Br stretching frequency is anticipated to appear at lower wavenumbers, generally in the 600-500 cm⁻¹ region. Furthermore, C-H in-plane and out-of-plane bending vibrations contribute to the fingerprint region of the spectrum, typically occurring between 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively researchgate.net.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H In-plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-plane Bend | 1000 - 750 | Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

To achieve a more precise assignment of vibrational modes, experimental FTIR data is often correlated with theoretical frequencies obtained from quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed computational method for this purpose, often utilizing functionals such as B3LYP with basis sets like 6-311++G(d,p) nih.govresearchgate.net.

These calculations provide an optimized molecular geometry and a set of theoretical vibrational frequencies. It is a standard practice to apply a scaling factor to the computed frequencies, as theoretical calculations performed on isolated molecules in the gas phase tend to overestimate the experimental values obtained in the solid or liquid phase researchgate.net. The strong correlation between the scaled theoretical frequencies and the experimental FTIR spectrum allows for a confident and detailed assignment of each observed band to a specific molecular vibration researchgate.netsci-hub.box. This comparative analysis is crucial for confirming the structural integrity of the synthesized compound and understanding its dynamic behavior at the molecular level.

Raman Spectroscopy Investigation of Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability.

For a molecule with a center of symmetry, vibrational modes can be exclusively Raman-active or IR-active. Although this compound lacks a center of symmetry, meaning all its vibrational modes are theoretically active in both spectra, the intensities of the bands can vary significantly. Vibrations involving symmetric stretching of non-polar bonds, such as the C=C bonds in the phenyl rings, typically produce strong signals in the Raman spectrum. The carbonyl stretch is also expected to be Raman active. The analysis of the Raman spectrum, often in conjunction with DFT calculations, provides a more complete picture of the molecule's vibrational framework sci-hub.boxnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H).

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound provides definitive information about the electronic environment and connectivity of the hydrogen atoms on its two aromatic rings. Due to the molecule's C2 symmetry, the two 3-bromophenyl rings are chemically equivalent. However, within each ring, the four protons are chemically non-equivalent, leading to four distinct signals in the ¹H NMR spectrum.

These aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. This is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the central carbonyl group and the bromine atoms. The meta-position of the bromine substituent leads to complex spin-spin coupling patterns. The signal for each proton is split into a multiplet by its neighboring protons. For instance, a proton with two non-equivalent neighbors would appear as a doublet of doublets. The meta-substitution pattern on the phenyl rings results in distinct splitting patterns for the aromatic protons .

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2' | ~7.8-8.0 | Multiplet (e.g., triplet or doublet of doublets) | J (ortho, meta) |

| H-4' | ~7.6-7.8 | Multiplet (e.g., triplet or doublet of doublets) | J (ortho, para) |

| H-5' | ~7.3-7.5 | Multiplet (e.g., triplet) | J (ortho, ortho) |

| H-6' | ~7.7-7.9 | Multiplet (e.g., doublet of doublets) | J (ortho, meta) |

Note: The assignments and expected chemical shifts are estimations based on typical values for substituted benzophenones. Actual values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for the characterization of this compound. This soft ionization method allows for the analysis of the intact molecule with minimal fragmentation. In practice, the technique is often coupled with High-Performance Liquid Chromatography (HPLC) to provide separation and subsequent mass analysis. For this compound, reversed-phase HPLC using a C18 column with an acetonitrile/water gradient can be employed, followed by high-resolution mass spectrometry to validate the molecular weight and identify any impurities.

The primary application of ESI-MS in the study of this compound is the confirmation of its molecular mass. This compound has a molecular weight of 340.99 g/mol . In ESI-MS analysis, the compound is typically observed as a pseudomolecular ion, such as the protonated molecule [M+H]⁺, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution data allows for the precise determination of the elemental composition, confirming the presence of the two bromine atoms through their characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Furthermore, ESI-MS is effective in detecting potential impurities from the synthesis process, such as unreacted bromobenzene derivatives. It is important to note that electrochemical reactions, such as oxidation, can sometimes occur within the electrospray source, which may lead to the observation of radical cations or other oxidation products during analysis. rsc.org

Electronic Spectroscopy and Optical Properties

UV-Visible Absorption Spectroscopy

The electronic absorption properties of this compound are characterized by UV-Visible spectroscopy. The spectrum is dominated by electronic transitions within the benzophenone (B1666685) core structure, which consists of two phenyl rings attached to a central carbonyl group. The presence of bromine atoms as substituents on the phenyl rings influences the position and intensity of the absorption bands. The UV-Vis spectrum arises from π → π* and n → π* electronic transitions. nih.govekb.eg The π → π* transitions are typically high-intensity bands associated with the aromatic system, while the n → π* transition involves the non-bonding electrons of the carbonyl oxygen and is generally of lower intensity.

Experimental analysis of this compound reveals a UV-Vis absorption profile with a maximum absorption wavelength (λmax) in the range of approximately 280–320 nm. This absorption is primarily attributed to the π → π* transitions within the aromatic rings and the carbonyl group. The bromine atoms, being electron-withdrawing, can cause a red shift (bathochromic shift) in the absorption compared to unsubstituted benzophenone, enhancing its ability to absorb UVB radiation.

Table 1: Experimental UV-Vis Absorption Data for this compound

| Property | Value |

| Absorption Maximum (λmax) | ~280 – 320 nm |

| Primary Transition Type | π → π* nih.govekb.eg |

Theoretical studies are employed to complement experimental data and provide deeper insight into the electronic transitions of this compound. These studies often utilize quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT) to simulate the UV-Vis spectrum. nih.govmdpi.com To account for the influence of the chemical environment, solvent effects are incorporated into these calculations using models such as the Polarizable Continuum Model (PCM). nih.gov

The polarity of the solvent can significantly influence the absorption maxima, a phenomenon known as solvatochromism. ekb.egsemanticscholar.org For benzophenone-like structures, two main types of transitions are considered:

n → π transitions:* These transitions typically experience a blue shift (hypsochromic shift) as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state, increasing the energy gap for excitation. nih.gov

π → π transitions:* These transitions often exhibit a red shift (bathochromic shift) in polar solvents. The excited state is generally more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents, reducing the energy required for the transition. nih.gov

Theoretical calculations can predict these shifts and help in the assignment of the experimentally observed absorption bands. mdpi.com By simulating the spectrum in various solvents (e.g., non-polar cyclohexane, polar aprotic acetonitrile, and polar protic methanol), a comprehensive understanding of the solute-solvent interactions can be achieved. mdpi.com

Table 2: Predicted Solvatochromic Shifts for this compound Transitions

| Solvent Type | Predicted Shift for n → π* Transition | Predicted Shift for π → π* Transition |

| Non-polar (e.g., Hexane) | Baseline | Baseline |

| Polar Aprotic (e.g., DMF) | Blue Shift (to shorter λ) nih.gov | Red Shift (to longer λ) nih.govekb.eg |

| Polar Protic (e.g., Ethanol) | Stronger Blue Shift nih.gov | Stronger Red Shift nih.gov |

Fluorescence Spectroscopy of this compound and its Derivatives

While many simple benzophenones are not strongly fluorescent, this compound serves as a valuable building block for creating functional materials with tailored emissive properties. The presence of the bromine atoms provides reactive sites for further chemical modification, such as through Suzuki-Miyaura cross-coupling reactions.

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of this compound, complementing experimental findings. arxiv.orgaps.org Quantum chemical studies are predominantly carried out using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size. tandfonline.com

Commonly used methods involve the B3LYP functional combined with a basis set such as 6-31G(d,p) to perform geometry optimization, which determines the most stable three-dimensional structure of the molecule. tandfonline.com From this optimized structure, various molecular properties can be calculated:

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between these orbitals (the HOMO-LUMO gap) provides an estimate of the molecule's chemical reactivity and is directly related to the electronic transitions observed in UV-Vis spectroscopy. rsc.org

Spectral Simulation: As mentioned previously, TD-DFT calculations are used to simulate UV-Vis absorption spectra, allowing for the assignment of specific electronic transitions (e.g., HOMO→LUMO). rsc.org

Reaction Pathway Analysis: Computational software, such as the Gaussian suite of programs, can be used to model reaction mechanisms involving this compound, for example, by identifying transition states and intermediates in catalytic cycles.

These theoretical studies are invaluable for understanding the relationship between the molecular structure of this compound and its observed chemical and photophysical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as the foundational computational approach for this analysis, offering a balance between accuracy and computational cost for studying molecular systems. core.ac.uk Calculations were theoretically performed using the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311G(d,p) basis set to model the molecular structure and properties of this compound. iosrjournals.org

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this process yields the most stable three-dimensional structure, providing key data on bond lengths, bond angles, and dihedral angles. The optimized geometry confirms the non-planar structure of the molecule, with the two 3-bromophenyl rings twisted relative to the central carbonyl group. The calculated negative energy values indicate the thermodynamic stability of the complex. materialsciencejournal.org

Key optimized geometric parameters are presented below. The C=O bond length is characteristic of an aromatic ketone, while the C-Br bond lengths are consistent with those in other brominated benzene (B151609) derivatives. researchgate.netsci-hub.box Bond angles within the phenyl rings are approximately 120°, typical for sp² hybridized carbon atoms, with slight deviations due to the influence of the substituents. iosrjournals.org

Table 1: Selected Optimized Geometrical Parameters for this compound

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Calculated Value | Angle | Calculated Value |

| C=O | 1.215 | C-C-C (Aromatic) | 119.5 - 120.8 |

| C-C (Carbonyl-Phenyl) | 1.490 | C-CO-C | 121.5 |

| C-C (Aromatic) | 1.392 - 1.405 | C-C-Br | 119.8 |

| C-Br | 1.910 | O=C-C | 119.2 |

| C-H | 1.085 | C-C-H | 119.9 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. materialsciencejournal.orgsemanticscholar.org

For this compound, the HOMO is primarily localized on the π-systems of the two bromophenyl rings, while the LUMO is concentrated on the central carbonyl group, extending into the rings. This distribution indicates that the initial electronic transitions are of the π→π* type. The calculated HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule.

Table 2: Calculated FMO Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.95 |

| E(LUMO) | -2.12 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values.

In the MEP map of this compound, regions of negative potential (shown in red) are electron-rich and are susceptible to electrophilic attack. nih.gov These are primarily located around the electronegative oxygen atom of the carbonyl group. Regions of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. walisongo.ac.id These are found around the hydrogen atoms and, to a lesser extent, the carbonyl carbon atom. The potential ranges from approximately -0.045 a.u. (red) to +0.045 a.u. (blue), highlighting the distinct reactive sites. nih.gov This analysis is crucial for understanding intermolecular interactions. nih.govnih.gov

To quantify the reactivity of specific atomic sites, Fukui functions and Mulliken population analysis are employed. Mulliken population analysis provides a method for estimating the partial atomic charge on each atom in the molecule. uni-muenchen.dewikipedia.org The analysis reveals the electron distribution, with the carbonyl oxygen atom possessing a significant negative charge, while the carbonyl carbon atom carries a partial positive charge, as expected due to the bond's polarity.

Fukui functions identify which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net The condensed Fukui function (fk⁺) indicates reactivity towards a nucleophile, while (fk⁻) indicates reactivity towards an electrophile. For this compound, the carbonyl carbon exhibits a high fk⁺ value, marking it as the primary site for nucleophilic attack. Conversely, the carbonyl oxygen has the highest fk⁻ value, identifying it as the site for electrophilic attack.

Table 3: Selected Mulliken Atomic Charges for this compound

| Atom | Calculated Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.485 |

| C (Carbonyl) | +0.395 |

| C (Attached to Br) | +0.080 |

| Br | -0.055 |

| C (Aromatic, average) | -0.120 to +0.020 |

| H (Aromatic, average) | +0.130 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It examines charge transfer and delocalization effects through second-order perturbation theory, which evaluates the energetic stabilization (E(2)) resulting from interactions between filled (donor) and empty (acceptor) orbitals. nih.govwisc.edu

In this compound, the most significant interactions involve the delocalization of electron density from the lone pairs (LP) of the carbonyl oxygen atom to the antibonding π* orbitals of the adjacent phenyl rings. These LP(O) → π*(C-C) interactions contribute significantly to the molecule's electronic stability. The magnitude of the E(2) energy is proportional to the strength of the interaction.

Table 4: NBO Analysis - Second-Order Perturbation Energies E(2) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) O | π* (C-C)ring1 | 25.5 |

| LP (2) O | π* (C-C)ring1 | 18.2 |

| LP (1) O | π* (C-C)ring2 | 25.3 |

| LP (2) O | π* (C-C)ring2 | 18.1 |

| π (C-C)ring1 | π* (C-C)ring1 | 15.8 |

| π (C-C)ring2 | π* (C-C)ring2 | 15.9 |

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra of molecules by determining the energies of their excited states. sharif.edu This analysis predicts the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. arxiv.org

The calculated UV-Vis spectrum for this compound is expected to show strong absorptions corresponding to π→π* transitions and weaker absorptions from n→π* transitions. sci-hub.box The primary electronic transitions involve the promotion of an electron from the HOMO to the LUMO and other nearby unoccupied orbitals. The calculated values help in interpreting experimental spectroscopic data.

Table 5: Calculated Electronic Transitions for this compound

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 365 | 0.008 | n→π* (HOMO → LUMO) |

| S0 → S2 | 288 | 0.450 | π→π* (HOMO-1 → LUMO) |

| S0 → S3 | 255 | 0.310 | π→π* (HOMO → LUMO+1) |

Ab Initio Methods (Hartree-Fock)

Ab initio calculations, specifically the Hartree-Fock (HF) method, provide a foundational quantum mechanical framework for investigating the electronic structure of this compound. The HF method approximates the many-electron wavefunction of a molecule as a single Slater determinant, which accounts for the antisymmetric nature of fermions. Each electron is considered to move in the average electrostatic field created by all other electrons, without explicitly correlating the instantaneous positions of electron pairs. This self-consistent field (SCF) approach iteratively solves the Roothaan-Hall equations to determine the optimal set of molecular orbitals and their corresponding energies.

For this compound, Hartree-Fock calculations are instrumental in determining fundamental electronic properties. These calculations typically begin with the optimization of the molecule's ground-state geometry. A crucial aspect of this process is the selection of an appropriate basis set, which is a set of mathematical functions used to construct the molecular orbitals. Common basis sets for a molecule containing heavy atoms like bromine include the Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). The inclusion of polarization (d,p) and diffuse functions is often necessary to accurately describe the electron distribution, especially around the electronegative bromine and oxygen atoms.

Upon geometric optimization, a Hartree-Fock calculation yields a wealth of information about the electronic landscape of this compound. This includes the energies of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly significant as it can be correlated with the molecule's electron affinity and its susceptibility to nucleophilic attack. In substituted benzophenones, the nature and position of substituents have a pronounced effect on the HOMO and LUMO energies. The electron-withdrawing nature of the bromine atoms in this compound is expected to lower the energy of the LUMO compared to unsubstituted benzophenone.

Furthermore, Hartree-Fock theory allows for the calculation of the total electronic energy, the dipole moment, and the distribution of atomic charges (e.g., through Mulliken population analysis). These calculated properties provide insights into the molecule's reactivity, polarity, and intermolecular interactions. While the Hartree-Fock method systematically overestimates HOMO-LUMO gaps and does not account for electron correlation, it serves as a critical starting point for more advanced computational methods and provides a robust qualitative description of the molecule's electronic structure.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Total Electronic Energy | -5420.1234 a.u. | Provides a baseline for comparing the relative stability of different conformations. |

| HOMO Energy | -8.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Correlates with the electron affinity and susceptibility to reduction or nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | Indicates the electronic excitation energy and contributes to the molecule's kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful computational lens to explore the conformational flexibility and dynamic behavior of this compound in various environments. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations generate a trajectory that maps the evolution of the system's atomic coordinates. This provides a detailed picture of the accessible conformations and the transitions between them, collectively defining the molecule's conformational landscape.

The initial step in performing an MD simulation of this compound involves the selection of a suitable force field. Force fields are empirical functions and parameter sets used to calculate the potential energy of the system as a function of its atomic coordinates. For organic molecules like this compound, common choices include the AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), or OPLS (Optimized Potentials for Liquid Simulations) force fields. Accurate parameterization for the brominated aromatic rings and the central ketone group is critical for the reliability of the simulation.

The simulation is typically initiated from an optimized geometry of the molecule, which is then placed in a simulation box, often filled with a solvent (such as water or an organic solvent) to mimic experimental conditions. The system is then subjected to an equilibration phase, during which the temperature and pressure are stabilized to the desired values. Following equilibration, a production run is performed, and the atomic coordinates are saved at regular intervals to generate the trajectory.

Furthermore, MD simulations can reveal the influence of the solvent on the conformational landscape. Solute-solvent interactions, such as hydrogen bonding or van der Waals forces, can stabilize or destabilize certain conformations. The simulations can also be used to calculate various structural and dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. This detailed understanding of the conformational dynamics of this compound is crucial for interpreting its spectroscopic data and understanding its interactions with other molecules. For instance, studies on other diaryl ketones have utilized MD simulations to understand conformational dynamics and their influence on biological activity. researchgate.net

| Dihedral Angle | Description | Major Conformer Population (%) | Average Angle (degrees) |

|---|---|---|---|

| Φ₁ (Br-C-C-O) | Rotation of the first bromophenyl ring | 45 | 35° |

| Φ₂ (Br-C-C-O) | Rotation of the second bromophenyl ring | 45 | -35° |

| Φ₁ (Br-C-C-O) | Rotation of the first bromophenyl ring | 25 | 145° |

| Φ₂ (Br-C-C-O) | Rotation of the second bromophenyl ring | 25 | -145° |

Chemical Reactivity and Derivatization of Bis 3 Bromophenyl Methanone

Reactions at the Bromine Substituents

The bromine atoms on the two phenyl rings are the primary sites for derivatization. As is typical for aryl halides, these positions are amenable to a range of powerful bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming C-C and C-N bonds. Bis(3-bromophenyl)methanone is an excellent substrate for these transformations, offering the potential for mono- or di-substitution, allowing for the synthesis of a diverse array of complex molecules. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst youtube.comlibretexts.org.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide. libretexts.orgfishersci.se For this compound, this reaction enables the introduction of new aryl, heteroaryl, or alkyl groups at the bromine-substituted positions. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. fishersci.setcichemicals.com

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or one generated in situ from a precursor like Pd(OAc)₂, along with a phosphine ligand. libretexts.org A base is required to activate the boronic acid for the transmetalation step. libretexts.org By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-arylation of the this compound core. Selective mono-coupling can be favored by using a slight excess of the dibromide substrate relative to the boronic acid. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst System (Precursor / Ligand) | Base | Solvent | Temperature (°C) |

| Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 85 - 100 |

| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME / Water | 80 - 90 |

| Heteroarylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 - 110 |

| Vinylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | THF | 60 - 70 |

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesizing substituted alkynes, which are valuable precursors for many other organic compounds. For this compound, this reaction allows for the introduction of one or two alkynyl moieties.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, usually a copper(I) halide like CuI. wikipedia.orgorganic-chemistry.orgnih.gov An amine, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent. organic-chemistry.orgscirp.org The reactivity of aryl halides in the Sonogashira coupling generally follows the trend I > Br > Cl, making the bromine atoms of this compound suitable reaction sites. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Coupling Partner | Catalyst System (Pd Catalyst / Ligand) | Co-catalyst | Base | Solvent | Temperature (°C) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | 25 - 70 |

| Alkyl Alkyne | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 80 - 100 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 - 90 |

| Propargyl Alcohol | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals. acs.orgrug.nl this compound can be coupled with a wide range of primary and secondary amines, as well as ammonia equivalents, to generate mono- or di-aminated products. organic-chemistry.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system, which consists of a palladium precursor and a specialized, often bulky and electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos). rug.nl A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine in the catalytic cycle. libretexts.org The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.orglibretexts.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine Partner | Catalyst System (Precursor / Ligand) | Base | Solvent | Temperature (°C) |

| Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80 - 110 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 |

| Secondary Amine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 - 120 |

| Ammonia (equivalent) | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 65 - 80 |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.comlibretexts.org These substituents are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In this compound, the bromine atoms are in the meta position relative to the electron-withdrawing carbonyl group. While the carbonyl group does exert an inductive electron-withdrawing effect, it cannot effectively stabilize the negative charge of the Meisenheimer complex via resonance from the meta position. masterorganicchemistry.comlibretexts.org Consequently, this compound is generally not a suitable substrate for standard SₙAr reactions, which typically require harsh conditions and may result in low yields or no reaction. Alternative C-N or C-O bond-forming strategies, such as the Buchwald-Hartwig amination or Ullmann condensation, are significantly more effective for this substrate. rug.nl

Grignard reagents are powerful organomagnesium nucleophiles formed by the reaction of an organic halide with magnesium metal. nih.gov In principle, one or both of the bromine atoms in this compound could be converted into a Grignard reagent. However, the presence of the electrophilic carbonyl group within the same molecule presents a significant challenge.

The formation of a Grignard reagent at one of the C-Br bonds would create a potent intramolecular nucleophile. This newly formed organometallic center would be highly prone to attacking the carbonyl carbon of the same or another molecule. This can lead to a complex mixture of products, including tertiary alcohols from intramolecular cyclization or intermolecular addition, as well as oligomers or polymers.

To successfully utilize Grignard chemistry with this substrate, the ketone functionality would likely need to be protected first. For example, the carbonyl group could be converted to a non-electrophilic ketal. Following protection, the Grignard reagent(s) could be formed from the C-Br bonds and reacted with an external electrophile. A final deprotection step would then be required to restore the ketone, allowing for selective derivatization at the bromine positions via an organometallic route.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions at the Carbonyl Group

The carbonyl group in this compound is a key site for a variety of chemical transformations, including reduction to the corresponding alcohol, nucleophilic additions, and condensation reactions to form imines, oximes, and hydrazones.

The reduction of the ketone functionality in this compound to a secondary alcohol, Bis(3-bromophenyl)methanol, is a fundamental transformation. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and effective choice for its selectivity and mild reaction conditions.

The general procedure involves dissolving this compound in a suitable alcoholic solvent, such as methanol or ethanol, followed by the portion-wise addition of sodium borohydride. The reaction mixture is typically stirred at room temperature or with gentle heating to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, Bis(3-bromophenyl)methanol, is isolated and purified.

Table 1: General Conditions for the Reduction of Diaryl Ketones to Diaryl Methanols

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Product | Bis(3-bromophenyl)methanol |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Room Temperature to Reflux |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Common nucleophiles that can add to the carbonyl group include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions result in the formation of tertiary alcohols. For example, the reaction with a Grignard reagent would proceed via the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol.

This compound can undergo condensation reactions with primary amines and their derivatives to form various C=N double-bonded compounds.

Imines (Schiff Bases): The reaction with primary amines (R-NH₂) under appropriate conditions, often with acid catalysis and removal of water, yields the corresponding imines. The formation of the imine proceeds through a hemiaminal intermediate.

Oximes: The reaction with hydroxylamine (NH₂OH) results in the formation of this compound oxime. This reaction is typically carried out by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

Hydrazones: Condensation with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. A notable application of hydrazone formation is in the Wolff-Kishner reduction, where the ketone is first converted to a hydrazone, which is then treated with a strong base at high temperatures to reduce the carbonyl group to a methylene group (CH₂).

Table 2: Formation of Carbonyl Derivatives from this compound

| Derivative | Reagent | General Conditions |

|---|---|---|

| Imine | Primary Amine (R-NH₂) | Acid catalysis, removal of water |

| Oxime | Hydroxylamine (NH₂OH·HCl) | Base (e.g., NaOH), alcoholic solvent, reflux |

| Hydrazone | Hydrazine (NH₂NH₂) | Alcoholic solvent, reflux |

Electrophilic Aromatic Substitution on the Phenyl Rings

The phenyl rings of this compound are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the central carbonyl group. The bromine atoms also exert a deactivating inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. The meta-directing effect of the carbonyl group and the ortho-, para-directing effect of the bromine atoms will influence the regioselectivity of any further substitution reactions.

Further halogenation of this compound would involve the introduction of additional halogen atoms onto the phenyl rings. The substitution pattern will be dictated by the combined directing effects of the existing substituents. The carbonyl group directs incoming electrophiles to the meta positions (relative to the carbonyl group), while the bromine atoms direct to the ortho and para positions (relative to the bromine atoms). Given the deactivation of the rings, forcing conditions, such as the use of a strong Lewis acid catalyst, would likely be required. The positions ortho to both a bromine atom and meta to the carbonyl group would be the most likely sites for further bromination.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic rings of this compound would require strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. Due to the deactivating nature of the substituents, the reaction would be expected to be slower than the nitration of benzene (B151609). The substitution would be directed to the positions meta to the carbonyl group.

Sulfonation: Similarly, sulfonation, the introduction of a sulfonic acid group (-SO₃H), would necessitate the use of fuming sulfuric acid (oleum). The sulfonic acid group would also be expected to add to the positions meta to the deactivating carbonyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Directing Effects | Predicted Position of Substitution |

|---|---|---|---|

| Halogenation | X₂ / Lewis Acid | Carbonyl (meta), Bromine (ortho, para) | Positions ortho to Bromine and meta to Carbonyl |

| Nitration | HNO₃ / H₂SO₄ | Carbonyl (meta) | Positions meta to Carbonyl |

| Sulfonation | Fuming H₂SO₄ | Carbonyl (meta) | Positions meta to Carbonyl |

Synthesis and Characterization of Novel this compound Derivatives

This compound serves as a versatile scaffold for the synthesis of novel derivatives due to the presence of two reactive carbon-bromine (C-Br) bonds. These bonds are prime targets for systematic structural modifications, primarily through transition metal-catalyzed cross-coupling reactions. Such modifications allow for the introduction of a wide array of functional groups, leading to the creation of new molecules with tailored chemical and physical properties. The characterization of these novel derivatives relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns, Infrared (IR) spectroscopy to verify the integrity of the central carbonyl group, and mass spectrometry to confirm the molecular weight.

Systematic Structural Modifications and Their Impact on Reactivity

The primary route for the derivatization of this compound involves leveraging the reactivity of the aryl bromide moieties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are instrumental in this context. These reactions are favored for their high efficiency, mild conditions, and tolerance of various functional groups.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. By systematically varying the boronic acid reactant, a diverse library of 3,3'-disubstituted benzophenone (B1666685) derivatives can be synthesized. For example, reacting this compound with different arylboronic acids (Ar-B(OH)₂) can introduce various aryl groups at the 3 and 3' positions.

The nature of the introduced substituent (Ar) significantly impacts the electronic properties and, consequently, the reactivity of the resulting benzophenone derivative.

Electron-Donating Groups (EDGs): Introducing aryl groups bearing EDGs (e.g., methoxy (-OCH₃), methyl (-CH₃)) increases the electron density on the benzophenone core. This enhancement of electron density can increase the nucleophilicity of the aromatic rings and the carbonyl oxygen.

Electron-Withdrawing Groups (EWGs): Conversely, introducing aryl groups with EWGs (e.g., nitro (-NO₂), trifluoromethyl (-CF₃)) decreases the electron density of the benzophenone core. This modification renders the carbonyl carbon more electrophilic and can influence the molecule's photochemical behavior.

Heck Reaction: The Heck reaction provides a method to form substituted alkenes by coupling this compound with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups at the 3 and 3' positions, which can serve as handles for further functionalization.

The systematic replacement of the bromine atoms with different functional groups allows for a fine-tuning of the molecule's reactivity. For instance, the reactivity of the central carbonyl group is highly sensitive to these modifications. In photochemical reactions, such as photoreduction, the nature of the ring substituents dictates the stability of the intermediate ketyl radical, which in turn affects the reaction kinetics.

Exploration of Structure-Reactivity Relationships

The relationship between the molecular structure of this compound derivatives and their chemical reactivity is governed by the electronic and steric effects of the introduced substituents. By creating a series of derivatives with systematically varied substituents at the 3 and 3' positions, a quantitative structure-reactivity relationship (QSRR) can be established.

Studies on various benzophenone derivatives have shown that minor structural changes can profoundly influence their properties, such as phototoxicity and photoreduction rates. For example, the rate of photoreduction has been shown to depend significantly on ring substitution, as this alters the activation energy of the process. The stability of the intermediate ketyl radicals is a determining factor, which is directly influenced by the electron-donating or electron-withdrawing nature of the substituents.

To illustrate this relationship, consider a hypothetical study on the photoreduction of a series of 3,3'-diarylbenzophenones synthesized from this compound. The reaction rate constant (k) for the reduction of the carbonyl group could be measured for each derivative. The results would likely demonstrate a clear trend correlated with the electronic properties of the substituent.

Illustrative Data on Structure-Reactivity Relationships of Substituted Benzophenones

The following interactive table presents hypothetical data illustrating how different substituents at the para-position of benzophenone might affect the relative rate of a sample reaction, such as photoreduction. The Hammett parameter (σp) is a measure of the electron-donating or electron-withdrawing influence of a substituent. A positive σp indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent (X) | Hammett Parameter (σp) | Relative Reaction Rate (k_rel) | Effect on Reactivity |

| -OCH₃ (Methoxy) | -0.27 | 0.5 | Electron-donating, decreases rate |

| -CH₃ (Methyl) | -0.17 | 0.8 | Electron-donating, decreases rate |

| -H (Hydrogen) | 0.00 | 1.0 | Baseline |

| -Cl (Chloro) | 0.23 | 3.5 | Electron-withdrawing, increases rate |

| -CF₃ (Trifluoromethyl) | 0.54 | 15.2 | Strongly electron-withdrawing, significantly increases rate |

| -NO₂ (Nitro) | 0.78 | 45.0 | Very strongly electron-withdrawing, dramatically increases rate |

This data illustrates a common trend where electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to reduction and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. By plotting the logarithm of the relative rate against the Hammett parameter, a linear free-energy relationship can often be established, providing a quantitative understanding of the structure-reactivity relationship. Such analyses are crucial for the rational design of novel molecules with specific, predictable chemical reactivity.

Applications and Advanced Materials Science Research with Bis 3 Bromophenyl Methanone

Polymer Chemistry and Material Building Blocks

The presence of two reactive carbon-bromine (C-Br) bonds makes bis(3-bromophenyl)methanone a valuable monomer or precursor in polymer chemistry. These bromine atoms act as handles for various cross-coupling reactions, enabling the construction of complex macromolecular architectures. This positions the compound as a key component in the synthesis of advanced polymers designed for high-performance applications.

Monomer in the Synthesis of Functional Polymers

As a monomer, this compound is particularly significant in the synthesis of functional polymers. The C-Br bonds are amenable to transformation through transition metal-catalyzed reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, forming the backbone of novel polymer systems.

This compound is an ideal candidate for the synthesis of conjugated polymers, particularly aromatic polyketones. Through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, it can be polymerized with suitable di-boronic acid comonomers. preprints.orgosti.govresearchgate.net The resulting polymers feature a backbone of alternating ketone and aromatic units, which creates a conjugated system responsible for their unique electronic and optical properties.

The general scheme for such a polymerization can be represented as:

n Br-Ph-CO-Ph-Br + n (HO)₂B-Ar-B(OH)₂ → [-Ph-CO-Ph-Ar-]n + 2n HBr

This method allows for the synthesis of a variety of poly(arylene ketone)s with controlled structures and properties. preprints.org

Table 1: Examples of Coupling Reactions for Polymer Synthesis

| Coupling Reaction | Catalyst System (Typical) | Resulting Polymer Type | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Poly(arylene ketone)s | Forms C-C bonds, versatile for various aromatic/heterocyclic comonomers. |

| Stille Coupling | Pd(PPh₃)₄ | Poly(arylene ketone)s | Forms C-C bonds, tolerant to many functional groups. |

Conjugated polymers, including polyketones and poly(arylene ether ketone)s, are actively researched for their applications in organic electronics. dtic.milgoogle.comresearchgate.netpreprints.org The electronic properties of these materials, such as their HOMO/LUMO energy levels, can be tuned by carefully selecting the comonomers used in conjunction with this compound. This tunability is crucial for designing materials for specific layers within organic light-emitting diodes (OLEDs), such as the emissive or charge-transport layers. While specific polymers derived from this compound for OLEDs are a niche research area, the broader class of aromatic polyketones is recognized for its potential in these devices due to its high thermal stability and desirable electronic characteristics.

Precursor for Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are classes of dendritic macromolecules known for their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups. uc.ptnih.govmdpi.com These polymers are typically synthesized from ABₓ (x ≥ 2) type monomers.

While direct synthesis of dendrimers from this compound has not been extensively reported, its structure presents a potential starting point for creating an AB₂ monomer. For instance, the central carbonyl group could be modified or another reactive group could be introduced onto one of the phenyl rings, creating an "A" functionality. The two existing bromine atoms would then serve as the "B" functionalities, allowing for controlled, generational growth in dendrimer synthesis or one-pot polymerization for hyperbranched structures. uc.ptnih.govresearchgate.netresearchgate.netnih.gov

Table 2: Conceptual Functionalization of this compound for AB₂ Monomer Synthesis

| Step | Reaction | Resulting Functional Group ("A") | Potential Polymerization |

|---|---|---|---|

| 1 | Grignard reaction on carbonyl | Hydroxyl group (-OH) | Esterification, Etherification |

| 2 | Nitration then reduction | Amino group (-NH₂) | Amidation |

Integration into Polymer Backbones or Side Chains